Diazonaphthalenedisulfonic acid

Description

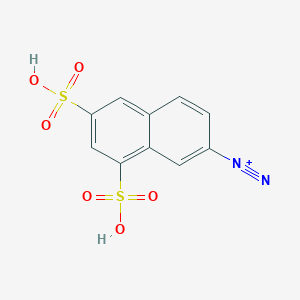

Diazonaphthalenedisulfonic acid refers to a class of aromatic sulfonic acids containing two sulfonic acid groups (-SO₃H) attached to a naphthalene backbone, along with a diazo (-N=N-) functional group. These compounds are typically synthesized via diazo coupling reactions between naphthols or nitrosonaphthols and sulfonated aromatic amines or phenols . For example, 3-hydroxy-4-((1-hydroxynaphthalen-2-yl)diazenyl)naphthalene-1-sulfonic acid is synthesized by coupling 1-naphthol with diazotized intermediates, yielding a structure with sulfonic acid groups at positions 1 and 3, a hydroxyl group at position 3, and a diazo-linked hydroxynaphthyl substituent . These compounds are primarily used as intermediates in dyes, pigments, and surfactants due to their strong chromophoric and chelating properties .

Properties

CAS No. |

20971-43-1 |

|---|---|

Molecular Formula |

C10H7N2O6S2+ |

Molecular Weight |

315.3 g/mol |

IUPAC Name |

6,8-disulfonaphthalene-2-diazonium |

InChI |

InChI=1S/C10H6N2O6S2/c11-12-7-2-1-6-3-8(19(13,14)15)5-10(9(6)4-7)20(16,17)18/h1-5H,(H-,13,14,15,16,17,18)/p+1 |

InChI Key |

BOFZSDWEKQWLMP-UHFFFAOYSA-O |

SMILES |

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)[N+]#N |

Canonical SMILES |

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)[N+]#N |

Other CAS No. |

20971-43-1 |

Synonyms |

diazonaphthalenedisulfonic acid NDS |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Diazo vs. Alkyl Substituents: The diazo group in this compound enhances its chromogenicity and metal-binding capacity, making it superior for dye applications compared to alkylated derivatives like dinonylnaphthalenedisulfonic acid, which exhibit higher lipophilicity and surfactant behavior .

- Positional Isomerism : Sulfonic acid groups at positions 1,3 (as in this compound) vs. 2,7 (as in 2,7-naphthalenedisulfonic acid) significantly alter solubility. The 1,3 isomer is more water-soluble due to reduced steric hindrance .

Dye Stability and Color Fastness

This compound-based dyes exhibit superior color fastness (resistance to fading under light/water) compared to non-diazo derivatives. For instance, diazo-coupled dyes achieve a lightfastness rating of 7–8 (on a scale of 1–8), whereas alkylated analogs (e.g., dinonyl derivatives) score 4–5 due to weaker π-conjugation .

Solubility and Industrial Use

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.